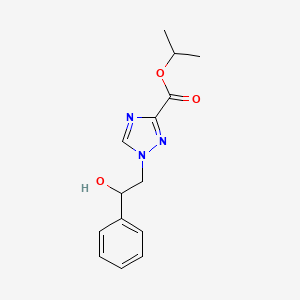
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds, such as Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate, are ubiquitous in nature and have been shown to have strong biological activities . They are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids .
Synthesis Analysis
Recent progress in the development of heterocyclization methods has led to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate is C11H10O3 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Pharmaceutical Research: Antitumor Activity
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate: is part of the benzofuran family, compounds known for their strong biological activities. In pharmaceutical research, this compound has been studied for its antitumor properties. Benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial Agents
The benzofuran core structure is also associated with antibacterial activity. Research into Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate may lead to the development of new antibacterial agents that can be used to treat infections resistant to current antibiotics .
Antioxidative Agents
Benzofuran derivatives exhibit antioxidative properties, which are crucial in protecting cells from oxidative stress. This compound could be used in scientific studies aimed at understanding oxidative processes and potentially in the development of treatments for diseases caused by oxidative damage .
Antiviral Research
Studies have indicated that benzofuran compounds can have antiviral activities. As such, Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate may be valuable in the research and development of antiviral medications, particularly as a lead compound in the synthesis of drugs targeting viruses like hepatitis C .
Material Science: Heterocyclic Building Blocks
In material science, this compound serves as a heterocyclic building block. Its structure is useful in the synthesis of complex organic molecules and materials, which can have various applications ranging from organic electronics to novel polymers .
Analytical Chemistry: Chromatography
In analytical chemistry, Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate can be used as a standard or reference compound in chromatography to help identify and quantify similar compounds in complex mixtures .
Mechanism of Action
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . It is worthwhile to analyze the achievements in the preparation of benzofuran-3-carboxylate esters in order to facilitate further advances in the synthesis of this class of heterocycles .
properties
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-6-4-5-7-15(14)24-17)20-18(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIQDCAPDBMRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

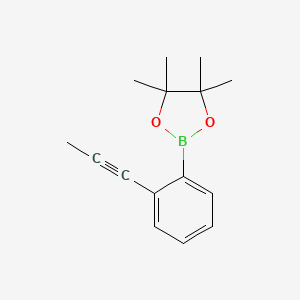
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)
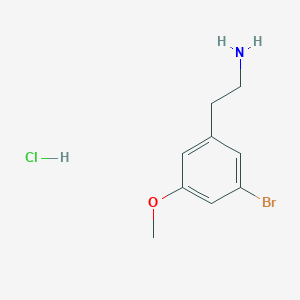

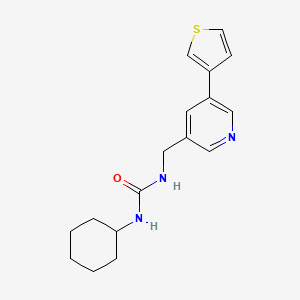
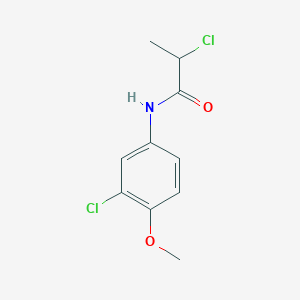
![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)
![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
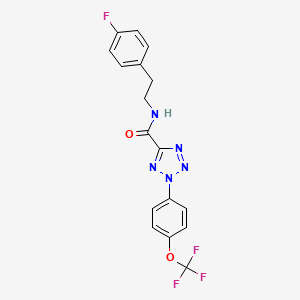
![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)
